molecular formula C21H20N2O4S B2611933 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896310-06-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No.: B2611933
CAS No.: 896310-06-8
M. Wt: 396.46
InChI Key: HHARFHICPUVWOZ-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyryrrolidin-3-yl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group and a naphthalene-2-sulfonamide moiety. The pyrrolidinone ring introduces conformational rigidity, while the 3-methoxyphenyl and naphthalene groups contribute to electronic and steric properties critical for molecular interactions. Structural validation via crystallography (e.g., SHELX programs ) and computational analysis of ring puckering (using Cremer-Pople coordinates ) would be essential to confirm its three-dimensional conformation and stability.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-8-4-7-18(13-19)23-14-17(12-21(23)24)22-28(25,26)20-10-9-15-5-2-3-6-16(15)11-20/h2-11,13,17,22H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHARFHICPUVWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the naphthalene sulfonamide moiety is attached through a sulfonation reaction, often using sulfonyl chloride as the sulfonating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrrolidinone ring can produce alcohol derivatives.

Scientific Research Applications

Synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrrolidine ring followed by the introduction of the naphthalene sulfonamide moiety. Characterization of the final product is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

General Synthetic Pathway

  • Formation of Pyrrolidine Derivative : The reaction of appropriate precursors leads to the formation of a 5-oxopyrrolidine.
  • Naphthalene Sulfonamide Coupling : The pyrrolidine derivative is then coupled with naphthalene sulfonamide under acidic or basic conditions.
  • Purification : The final compound is purified through recrystallization or chromatographic methods.

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. For example, studies have indicated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Antiproliferative Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.51 ± 0.03
This compoundA5490.33 ± 0.01

The mechanism behind its antiproliferative activity is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent research has identified this compound as a potent inhibitor of FABP4, a protein associated with metabolic disorders like diabetes and obesity. Its binding affinity has been shown to be comparable to existing FABP4 inhibitors, indicating its potential for therapeutic applications in metabolic diseases.

Table 2: Binding Affinities of Naphthalene Derivatives to FABP4

CompoundBinding Affinity (Kd)
This compoundComparable to BMS309403

Diabetes Management

In vivo studies have demonstrated that derivatives similar to this compound can significantly improve glucose metabolism in diabetic mouse models. These findings suggest a potential role for this compound in developing treatments for metabolic disorders.

Cancer Treatment

The antiproliferative properties observed in various cancer cell lines indicate that this compound could be developed into effective chemotherapeutics. Its ability to inhibit tubulin polymerization positions it as a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability of the compound in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Weight Activity/Applications Synthetic Approach References
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide Pyrrolidinone core; 3-methoxyphenyl; naphthalene-2-sulfonamide ~395 (estimated) Not explicitly reported (potential enzyme inhibition) Likely via sulfonylation of pyrrolidinone-amine intermediate -
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Dihydroisoquinoline sulfonyl group; carboxamide linkage; 3-methoxyphenyl 392 Investigated as a MERS-CoV inhibitor (IC₅₀ or EC₅₀ not specified) Carbodiimide-mediated coupling of sulfonamide and carboxylic acid
3-Bromo-N-(4-chloro-2-((5-(dimethylamino)naphthalene-1-sulfonyl)carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Dimethylamino-naphthalene sulfonamide; bromo and chloropyridyl substituents ~720 (estimated) Not explicitly reported (complex structure suggests possible kinase or protease targeting) Sequential sulfonylation and carboxamide coupling using NaH as base
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide Naphthalene-1-sulfonamide; benzyloxy-pyridine core ~463 (estimated) Electrochemical applications (e.g., polymer synthesis) Direct sulfonylation of pyridinamine using sulfonyl chloride and triethylamine

Key Observations :

Structural Variations: The target compound’s naphthalene-2-sulfonamide distinguishes it from analogs with naphthalene-1-sulfonamide () or dimethylamino-substituted naphthalene (). The position of the sulfonamide group on the naphthalene ring significantly impacts steric and electronic interactions . The pyrrolidinone core in the target compound contrasts with the dihydroisoquinoline () or pyridine () cores in analogs.

Synthetic Routes: Sulfonylation reactions using sulfonyl chlorides and bases like NaH or triethylamine are common across these compounds (). The target compound likely follows a similar pathway, involving reaction of a pyrrolidinone-amine intermediate with naphthalene-2-sulfonyl chloride.

However, replacing the dihydroisoquinoline sulfonyl group with naphthalene-2-sulfonamide (as in the target) could alter pharmacokinetic properties such as solubility or membrane permeability . The dimethylamino group in ’s compound introduces strong electron-donating effects, which may enhance binding to cationic binding pockets in enzymes, whereas the methoxyphenyl group in the target compound offers moderate electron-donating capacity .

Conformational Analysis: The pyrrolidinone ring’s puckering (modeled via Cremer-Pople coordinates ) could influence the spatial orientation of the 3-methoxyphenyl and sulfonamide groups.

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological profile, including its synthesis, biological assays, and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
CAS Number896311-17-4
LogP3.5547
Polar Surface Area47.994 Ų

This sulfonamide derivative is notable for its structural features, which may contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that compounds with a sulfonamide structure often exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and kinases. The specific interactions of this compound with these targets are critical for understanding its therapeutic potential.

Inhibition of Carbonic Anhydrases

A study utilizing artificial neural networks (ANN) predicted that compounds similar to this sulfonamide could effectively inhibit human carbonic anhydrase II and IX. These enzymes are implicated in several physiological processes, including pH regulation and tumor growth, making them attractive targets for cancer therapy .

Antiproliferative Effects

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to it showed IC50 values ranging from 8.4 to 10.4 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
5MCF-79.7
5HepG28.8
SorafenibMCF-710.8
SorafenibHepG210.2

These findings suggest that the compound may induce apoptosis in cancer cells, a mechanism supported by increased levels of caspase-3 activity observed in treated cells .

Selectivity and Safety Profile

Further studies assessed the cytotoxicity of this compound against normal cell lines, revealing a favorable selectivity profile with lower toxicity compared to cancer cells. For example, the IC50 values against normal adult liver epithelial cells were significantly higher than those against cancerous cells, indicating a potential therapeutic window for clinical applications .

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in oncology:

  • VEGFR Inhibition : Similar compounds have demonstrated efficacy as inhibitors of vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis .
  • Antibacterial Activity : Other derivatives featuring the oxopyrrolidine moiety have shown promising antibacterial and antifungal activities, suggesting a broader spectrum of biological effects .

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